molecular formula C7H5BrN2O B1344786 4-bromo-1H-indazol-3(2H)-one CAS No. 864845-15-8

4-bromo-1H-indazol-3(2H)-one

Cat. No.: B1344786
CAS No.: 864845-15-8
M. Wt: 213.03 g/mol
InChI Key: AOSWBTIWUXRHRT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazol-3(2H)-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by a bromine atom attached to the fourth position of the indazole ring and a keto group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-nitroaniline with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 4-substituted indazole derivatives.

    Reduction: Formation of 4-bromo-1H-indazol-3-ol.

    Oxidation: Formation of 4-bromo-1H-indazole-3-carboxylic acid.

Scientific Research Applications

4-Bromo-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-indazol-3(2H)-one
  • 4-Fluoro-1H-indazol-3(2H)-one
  • 4-Iodo-1H-indazol-3(2H)-one

Uniqueness

4-Bromo-1H-indazol-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWBTIWUXRHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631063
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864845-15-8
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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